Nampt activator-5
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Overview
Description
Nampt activator-5 is a small-molecule activator of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the nicotinamide adenine dinucleotide (NAD) salvage pathway. This compound has garnered significant attention due to its potential neuroprotective effects and its ability to boost intracellular NAD levels, which are essential for various cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Nampt activator-5 involves several steps, including the condensation of nicotinamide with phosphoribosyl pyrophosphate (PRPP) to form nicotinamide mononucleotide (NMN). This is followed by the production of NAD via nicotinamide mononucleotide adenylyl-transferase (NMNAT). The optimization of the synthetic route revealed the critical role of the K189 residue in boosting NAMPT activity .
Industrial Production Methods: Industrial production of this compound typically involves high-throughput screening (HTS) of various compounds to identify potent activators. Once identified, these compounds undergo further optimization to enhance their efficacy and stability. The production process also includes rigorous quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: Nampt activator-5 primarily undergoes redox reactions, where it acts as a coenzyme for dehydrogenases in redox reactions. It also participates in the condensation reactions involving nicotinamide and PRPP .
Common Reagents and Conditions: Common reagents used in the synthesis of this compound include nicotinamide, phosphoribosyl pyrophosphate, and various solvents such as dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG). The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity .
Major Products: The major products formed from the reactions involving this compound include nicotinamide mononucleotide and nicotinamide adenine dinucleotide. These products play a crucial role in various metabolic pathways and cellular processes .
Scientific Research Applications
Nampt activator-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the NAD salvage pathway and its role in cellular metabolism. In biology, it is used to investigate the effects of NAD-boosting agents on cellular processes and metabolic reprogramming .
In medicine, this compound has shown promising neuroprotective effects in preclinical models of neurodegenerative diseases such as Alzheimer’s and Parkinson’s. It has also been studied for its potential to treat chemotherapy-induced peripheral neuropathy (CIPN) without causing overt toxicity . In the industry, this compound is used in the development of NAD-boosting supplements and therapeutics .
Mechanism of Action
Nampt activator-5 exerts its effects by activating nicotinamide phosphoribosyltransferase, the rate-limiting enzyme in the NAD salvage pathway. This activation leads to an increase in intracellular NAD levels, which in turn induces metabolic and transcriptional reprogramming. The compound binds near the enzyme’s active site, enhancing its activity and promoting the production of NAD .
Comparison with Similar Compounds
Nampt activator-5 is unique in its ability to robustly stimulate NAMPT activity without affecting NMNAT enzyme activity. Similar compounds include SBI-797812 and P7C3, which also activate NAMPT and exhibit neuroprotective effects. this compound has shown superior efficacy in increasing NAD levels and promoting neural stem cell proliferation .
List of Similar Compounds:- SBI-797812
- P7C3
- Nicotinamide mononucleotide (NMN)
- Nicotinamide riboside (NR)
This compound stands out due to its potent activation of NAMPT and its potential therapeutic applications in neurodegenerative diseases and metabolic disorders .
Properties
Molecular Formula |
C20H18F2N4O3S |
---|---|
Molecular Weight |
432.4 g/mol |
IUPAC Name |
1-[4-[(2,5-difluorophenyl)methylsulfamoyl]phenyl]-3-(pyridin-4-ylmethyl)urea |
InChI |
InChI=1S/C20H18F2N4O3S/c21-16-1-6-19(22)15(11-16)13-25-30(28,29)18-4-2-17(3-5-18)26-20(27)24-12-14-7-9-23-10-8-14/h1-11,25H,12-13H2,(H2,24,26,27) |
InChI Key |
QCDUEYXOVLJGAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NCC2=CC=NC=C2)S(=O)(=O)NCC3=C(C=CC(=C3)F)F |
Origin of Product |
United States |
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